4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde
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Overview
Description
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H13ClO2 It is characterized by the presence of a chlorinated propene group attached to an oxane ring, which also bears an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of 3-chloroprop-2-en-1-ol with an oxane derivative under controlled conditionsThe reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated propene group may also participate in electrophilic addition reactions, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
- 4-[(E)-3-Chloroprop-2-enyl]oxane-4-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .
Properties
Molecular Formula |
C9H13ClO2 |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
4-[(E)-3-chloroprop-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H13ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1,5,8H,2-4,6-7H2/b5-1+ |
InChI Key |
OXNTXGMRGJKUKJ-ORCRQEGFSA-N |
Isomeric SMILES |
C1COCCC1(C/C=C/Cl)C=O |
Canonical SMILES |
C1COCCC1(CC=CCl)C=O |
Origin of Product |
United States |
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